8-fluoro-8H-3,1-benzoxazine-2,4-dione
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Overview
Description
8-fluoro-8H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4FNO3 It is known for its unique structure, which includes a benzoxazine ring with a fluorine atom at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-8H-3,1-benzoxazine-2,4-dione typically involves the reaction of N,O-dimethylhydroxylamine hydrochloride with triethylamine in ethanol and water at room temperature. This is followed by the addition of 8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione and refluxing the mixture for several hours . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Scientific Research Applications
8-fluoro-8H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 8-fluoro-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-fluoro-8H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
3-fluoroisatoic anhydride: Another fluorinated benzoxazine derivative with similar reactivity.
8-fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A methoxy-substituted analog with different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Properties
Molecular Formula |
C8H4FNO3 |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
8-fluoro-8H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H |
InChI Key |
XFJZKQKBSMRRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC(=O)OC(=O)C2=C1)F |
Origin of Product |
United States |
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